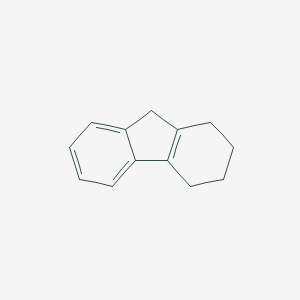







|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Li]>O1CCCC1.C(N)CN>[CH2:10]1[C:11]2[CH2:12][C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH2:7][CH2:8][CH2:9]1 |^1:13|
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
17.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The fluorene solution was degassed with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction temperature was maintained at 10° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was warmed to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then quenched with degassed water
|
|
Type
|
EXTRACTION
|
|
Details
|
the separated organic phase was extracted with a mixture of aqueous NaCl (300 ml) and cyclohexane (500 ml)
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with aqueous NaCl (300 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the water phase was removed
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCCC=2C3=CC=CC=C3CC12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.56 mol | |
| AMOUNT: MASS | 95 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |